Dodecan-2-ol

surfactant formulation lipophilicity

Procuring 'dodecanol' without verifying positional isomer identity introduces critical risk of functional failure in surfactant formulations and analytical methods. Dodecan-2-ol (secondary alcohol) exhibits a LogP of 3.898 versus ~5.13 for primary 1-dodecanol, fundamentally altering amphiphilic balance and membrane interaction behavior. • Quantifiable bioactivity: Inhibits hyphal formation and SIR2 expression in C. albicans at defined concentrations-a specific tool compound for fungal virulence research. • Analytical reliability: Documented GC retention index (RI = 1828, polar column) enables unambiguous identification in complex mixtures. • Supply assurance: Available as ISO 17034 certified reference material with full metrological traceability for regulatory-compliant quantitative analysis.

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
CAS No. 10203-28-8
Cat. No. B159162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecan-2-ol
CAS10203-28-8
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)O
InChIInChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3
InChIKeyXSWSEQPWKOWORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecan-2-ol Procurement Specifications


Dodecan-2-ol (CAS 10203-28-8) is a secondary fatty alcohol, characterized by a 12-carbon linear chain with the hydroxyl group located at the 2-position [1]. It belongs to the dodecanol class of compounds and is distinct from its primary alcohol isomer (1-dodecanol) due to this structural difference [2]. This compound is typically supplied as a clear colorless liquid with a melting point of 19°C and a density of 0.829 g/mL at 20°C [1].

Structural Identity Secondary fatty alcohol with hydroxyl at the 2-position Distinct from primary 1-dodecanol
Analytical Grade Available as ISO 17034 certified reference standard Supports regulated analytical workflows
Physical Form Clear colorless liquid at ambient temperature Supports formulation and synthesis workflows

Dodecan-2-ol vs. Primary Alcohols


Dodecan-2-ol is frequently grouped with its primary alcohol counterpart (1-dodecanol) due to their identical chain lengths. However, this is a critical procurement error. The position of the hydroxyl group fundamentally alters the molecule's physicochemical profile and its interaction with biological and chemical systems. For instance, the secondary alcohol structure of dodecan-2-ol confers a lower LogP (3.898) compared to 1-dodecanol (LogP ~5.13), indicating a different balance of hydrophilicity and lipophilicity [1][2]. This difference is crucial for applications ranging from surfactant behavior to membrane interactions. Furthermore, the specific stereochemistry and positional isomerism of dodecan-2-ol are essential for its role as a chemical standard in analytical chemistry [3] and as a building block in specialized syntheses . Substituting with a generic 'dodecanol' or a primary isomer without verification introduces significant risk of functional failure in these precise applications.

LogP Mismatch Secondary alcohol at 2-position yields LogP ~3.9 versus ~5.1 for 1-dodecanol; phase behavior and surfactant performance may shift in biphasic systems.
Reactivity Difference Esterification kinetics and steric hindrance at the secondary hydroxyl group differ from primary alcohols; synthetic yield and selectivity may not transfer directly.
Identity Risk Analytical reference standard use relies on positional isomer identity; generic dodecanol procurement introduces identification risk in regulated methods.

Dodecan-2-ol Evidence Guide


Lipophilicity: Dodecan-2-ol vs. 1-Dodecanol

The secondary alcohol structure of dodecan-2-ol results in a significantly lower partition coefficient (LogP) compared to its primary isomer, 1-dodecanol, directly impacting its solubility and distribution in biphasic systems. Dodecan-2-ol has an experimental LogP of 3.898 [1], while 1-dodecanol has an experimental LogP of approximately 5.13 [2]. This difference of 1.23 LogP units indicates that dodecan-2-ol is substantially less hydrophobic, leading to a different behavior as a surfactant and in membrane interactions.

Lipophilicity Comparison
Cross-study comparable
LogP 3.90 vs 5.13 (Δ ≈ 1.23)
Dodecan-2-ol is substantially less hydrophobic than 1-dodecanol, supporting a different amphiphilic balance.
Experimental octanol-water partition; formulation-context review recommended.
surfactant formulation lipophilicity

Anti-Fungal Efficacy in C. albicans

Dodecan-2-ol exhibits a specific and quantifiable biological activity that distinguishes it from other simple fatty alcohols. It has been shown to inhibit hyphal formation and SIR2 expression in Candida albicans [1]. While many long-chain alcohols possess general antimicrobial properties, the specific inhibition of a key virulence factor (hyphal morphogenesis) at a defined concentration is a distinct, verifiable action for dodecan-2-ol. In a study by Lim et al. (2009), dodecan-2-ol was demonstrated to inhibit this process, highlighting its potential as a specific research tool or lead compound.

C. albicans Hyphal Inhibition
Supporting evidence
Inhibits hyphal formation and SIR2 expression
Supports antimicrobial screening context; reported targeted anti-virulence activity distinct from general membrane disruption.
In vitro C. albicans assay; pathway-response interpretation.
antifungal C. albicans hyphal inhibition

Certified Reference Standard (ISO 17034)

For analytical applications requiring traceable accuracy, dodecan-2-ol is available as a certified reference standard produced under ISO 17034 accreditation [1]. This contrasts with standard 'research grade' or 'technical grade' dodecan-2-ol, which may have higher and less rigorously quantified impurity profiles. The certified reference material is manufactured under a quality system that ensures the metrological traceability and homogeneity of the substance, which is not guaranteed by a typical ≥98% purity claim . The purity is validated and accompanied by a detailed certificate of analysis.

ISO 17034 Certification
Supporting evidence
Accredited reference standard with metrological traceability
Supports regulated analytical workflows requiring traceable accuracy and compliance documentation.
Certificate of analysis accompanies certified material.
analytical chemistry reference standard ISO 17034

GC Retention Index for Method Development

For gas chromatography (GC) method development and validation, the retention index (RI) of dodecan-2-ol provides a critical, system-independent identifier that distinguishes it from co-eluting or structurally similar alcohols. The experimentally determined Kovats retention index for dodecan-2-ol on a polar PEG-20M column is 1828 [1]. This value is a fundamental property used for compound identification in complex mixtures, such as natural product extracts [2], and is more reliable than raw retention times for cross-laboratory method transfer.

GC Retention Index
Supporting evidence
Kovats RI = 1828 (PEG-20M column)
Supports GC-MS method transfer and unambiguous compound identification in complex mixtures.
System-independent identifier; cross-laboratory context.
GC-MS retention index method validation

Spectral Data in AIST SDBS Database

For structural confirmation and purity assessment, high-quality reference spectra are essential. Dodecan-2-ol's inclusion in the AIST Spectral Database for Organic Compounds (SDBS) provides users with validated 1H NMR, 13C NMR, IR, and MS spectra [1]. This is a significant advantage over many structural analogs that may lack such comprehensive and easily accessible peer-reviewed spectral data. The availability of these spectra facilitates rapid and confident identification, bypassing the need for in-house acquisition and interpretation of complex spectral data for a known compound.

Spectral Database Coverage
Supporting evidence
1H NMR, 13C NMR, IR, MS spectra in AIST SDBS
Supports rapid structural confirmation and quality control benchmarking without in-house acquisition.
Curated public spectral library entry.
NMR spectroscopy IR spectroscopy spectral database

Dodecan-2-ol Application Scenarios


ISO 17034 Certified Reference Standard

When quantitative accuracy and data defensibility are paramount, such as in pharmaceutical impurity profiling, environmental contaminant monitoring, or food safety testing, procuring dodecan-2-ol as an ISO 17034 certified reference standard is mandatory [7]. The accompanying certificate of analysis provides the metrological traceability and validated purity needed for compliance with regulatory standards, a feature not offered by non-certified materials .

GC-MS Method Development

Analytical chemists developing GC-MS methods for complex mixtures, such as essential oils or environmental samples, can leverage the documented retention index (RI = 1828 on a polar column) of dodecan-2-ol for unambiguous compound identification [7]. The availability of this data, along with comprehensive reference spectra from SDBS , makes dodecan-2-ol a robust choice for a system suitability standard or an internal reference marker.

Surfactant and Emulsifier Design

Formulation scientists seeking a specific hydrophilic-lipophilic balance (HLB) different from that of primary fatty alcohols should consider dodecan-2-ol. Its lower LogP of 3.898, compared to ~5.13 for 1-dodecanol [7], makes it a superior candidate for applications where a more balanced amphiphilic character is required, such as in the development of specialized emulsions, microemulsions, or lipid-based drug delivery systems [6].

Virulence Factor Research in C. albicans

For researchers studying fungal pathogenesis, dodecan-2-ol offers a specific, quantifiable biological effect: the inhibition of hyphal formation and SIR2 expression in C. albicans [7]. This makes it a valuable tool compound for probing the molecular mechanisms of fungal virulence, distinct from general antimicrobial fatty alcohols that primarily act through non-specific membrane disruption.

Application
Selection Property
Validation Focus
ISO 17034 Certified Reference Standard
Metrological traceability and accredited quality system
Certificate of analysis and regulatory compliance review
GC-MS Method Development
Documented Kovats retention index
Cross-laboratory method transfer and peak identification
Surfactant and Emulsifier Design
Balanced LogP profile (≈3.9)
Amphiphilic behavior in biphasic formulation systems
Fungal Virulence Research
Reported hyphal inhibition and SIR2 modulation
Antimicrobial screening and pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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